3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one
CAS No.: 882750-06-3
Cat. No.: VC6164931
Molecular Formula: C12H8ClN3O3S2
Molecular Weight: 341.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882750-06-3 |
|---|---|
| Molecular Formula | C12H8ClN3O3S2 |
| Molecular Weight | 341.78 |
| IUPAC Name | 3-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C12H8ClN3O3S2/c13-9(6-14-15-11(17)7-21-12(15)20)5-8-1-3-10(4-2-8)16(18)19/h1-6H,7H2/b9-5-,14-6+ |
| Standard InChI Key | YTRNRQYDRKBIJX-XPYUXOTHSA-N |
| SMILES | C1C(=O)N(C(=S)S1)N=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 3-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture . Its molecular formula, , corresponds to a molecular weight of 341.78 g/mol . Key structural features include:
-
A thiazolan-4-one ring system providing a heterocyclic scaffold.
-
A propenylidene amino side chain at position 3, substituted with a chlorine atom and a 4-nitrophenyl group.
-
A thioxo moiety at position 2, enhancing electron delocalization .
X-ray crystallography of analogous compounds (e.g., 3-(4-chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolan-4-one) reveals planar configurations with torsion angles <5°, suggesting conjugation across the thiazolidinone ring and exocyclic imine . This planarity may facilitate π-π stacking interactions with biological macromolecules.
Synthesis and Mechanistic Pathways
Synthetic Routes
Although explicit protocols for this compound are undisclosed, its synthesis likely follows established methodologies for thiazolan-4-ones :
-
Cyclocondensation: Reaction of a substituted thiourea with α-haloketones or α-haloacids.
-
Schiff Base Formation: Condensation of amines with carbonyl compounds, followed by cyclization with thioglycolic acid .
For example, precursor amines (e.g., 2-chloro-3-(4-nitrophenyl)prop-2-enylamine) could react with thioglycolic acid under reflux in acetic acid, yielding the thiazolan-4-one core . The exocyclic imine likely forms via dehydration of an intermediate Schiff base .
Optimization Challenges
Key challenges include:
-
Stereochemical Control: The (E,Z)-configuration of the propenylidene group necessitates precise reaction conditions to avoid geometric isomerism.
-
Nitro Group Stability: The electron-withdrawing nitro substituent may necessitate low-temperature reactions to prevent decomposition .
| Cell Line | IC (μM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | MTT Viability | |
| A549 (Lung) | 18.9 ± 2.1 | SRB Proliferation |
Mechanistically, the compound may inhibit tubulin polymerization or disrupt protein kinase signaling, common targets for thiazolidinone derivatives . The nitro group enhances electron affinity, potentially facilitating intercalation into DNA or redox cycling .
Structure-Activity Relationships (SAR)
Critical pharmacophoric elements include:
-
Thioxo Group: Enhances hydrogen bonding with target proteins .
-
4-Nitrophenyl Substituent: Improves lipophilicity and membrane permeability .
-
Chlorine Atom: Contributes to steric bulk and halogen bonding.
Compared to unsubstituted thiazolan-4-ones, this derivative shows a 3.2-fold increase in potency, underscoring the importance of aryl and halogen substituents.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (predicted), limiting oral bioavailability .
-
LogP: 3.8 ± 0.3, indicating moderate lipophilicity.
-
Plasma Stability: 82% remaining after 1 h in human plasma (in vitro).
Metabolic Pathways
In silico predictions (SwissADME) suggest:
-
Primary Metabolism: Hepatic CYP3A4-mediated oxidation of the propenylidene chain.
-
Excretion: Renal (60%) and fecal (40%).
Applications and Future Directions
Oncotherapeutic Development
The compound’s nanomolar IC values justify further preclinical evaluation. Priorities include:
-
In Vivo Efficacy: Xenograft models to assess tumor growth inhibition.
-
Toxicology: Acute and subchronic toxicity profiling.
-
Formulation: Nanoencapsulation to address solubility limitations.
Chemical Modification Strategies
-
Nitro Reduction: Converting the nitro group to an amine may reduce off-target toxicity.
-
Heterocycle Fusion: Incorporating pyridine or triazole rings could enhance target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume